molecular formula C37H44ClNO6 B192058 penitrem A CAS No. 12627-35-9

penitrem A

Cat. No.: B192058
CAS No.: 12627-35-9
M. Wt: 634.2 g/mol
InChI Key: JDUWHZOLEDOQSR-JKPSMKLGSA-N
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Description

Penitrem A is an indole-diterpenoid mycotoxin produced by certain species of Aspergillus, Claviceps, and Penicillium. It is commonly found growing on various plant species such as ryegrass. This compound is one of many secondary metabolites following the synthesis of paxilline in Penicillium crustosum. It is known for its neurotoxic effects, causing tremors and other neurological symptoms in both humans and animals .

Biochemical Analysis

Biochemical Properties

Penitrem A interacts with BK channels, playing a significant role in the survival of some breast cancer phenotypes . It increases the spontaneous release of endogenous glutamate, gamma-aminobutyric acid (GABA), and aspartate from cerebrocortical synaptosomes .

Cellular Effects

This compound has reported antiproliferative and anti-invasive activities against multiple malignancies, including breast cancer . It reduces the levels of BK channel expression and increases the expression of TNF-α in different breast cancer cell types .

Molecular Mechanism

This compound is a potent and selective blocker of BK Ca (K Ca 1.1) channels . It impairs the GABAergic neurotransmission in the cerebellum .

Temporal Effects in Laboratory Settings

The toxicokinetics of this compound is scarcely studied . It is rapidly absorbed, as demonstrated by the rapid onset of symptoms after exposure .

Dosage Effects in Animal Models

The outcomes of this compound intoxication in animals range from total recovery to death, depending mainly on the level of exposure . The clinical symptoms of acute this compound intoxication include classical signs of neurotoxicity, such as tremors, convulsions, ataxia, and nystagmus .

Metabolic Pathways

This compound is transported systemically after absorption and has been found in liver, kidney, and brain as well as in serum and the gastrointestinal tract in exposed animals .

Transport and Distribution

This compound is rapidly absorbed and transported systemically after absorption . It has been found in liver, kidney, and brain as well as in serum and the gastrointestinal tract in exposed animals .

Subcellular Localization

Only this compound was found in the brains of exposed mice or intoxicated dogs . This suggests that this compound may be localized in the brain cells after exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penitrem A involves a complex series of enzymatic reactions. In Penicillium crustosum, the synthesis of this compound follows the synthesis of paxilline. This process involves six oxidative-transformation enzymes (four cytochrome P450 monooxygenases and two flavin adenine dinucleotide-dependent monooxygenases), two acetyltransferases, one oxidoreductase, and one prenyltransferase .

Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of Penicillium species under controlled conditions. The mycotoxin is then extracted and purified using various chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Penitrem A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparison with Similar Compounds

  • Aflatrems
  • Janthitrems
  • Lolitrems
  • Paspalitrems
  • Shearinines
  • Sulpinines
  • Terpendoles

Penitrem A’s distinct properties and applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUWHZOLEDOQSR-JKPSMKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320093
Record name Penitrem A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Penitrem A
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CAS No.

12627-35-9
Record name Penitrem A
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Record name Penitrem A
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Record name Penitrem A
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Record name Penitrem A
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Record name PENITREM A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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